Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate is a complex organic compound belonging to the benzo[c]chromene family. This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a carbonate functional group. It is known for its potential biological activities and therapeutic applications, particularly in medicinal chemistry.
This compound can be synthesized from various starting materials through several chemical reactions. The primary source of information regarding its synthesis and properties can be found in scientific literature and chemical databases.
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate falls under the category of organic compounds with significant interest in both academic and industrial research due to its potential pharmacological properties.
The synthesis of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate typically involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene with methyl chloroformate. This reaction is usually conducted under basic conditions using a base such as triethylamine or sodium bicarbonate to facilitate the formation of the carbonate ester.
The molecular formula of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate is . Its structural representation includes a benzo[c]chromene ring fused with a carbonyl group and a carbonate moiety.
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate can undergo various chemical reactions:
The mechanism of action of methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate involves its interactions at the molecular level with biological targets:
Methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate has several important applications:
Benzo[c]chromen scaffolds represent a privileged structural motif in medicinal chemistry, characterized by a fused tetracyclic system comprising a benzene ring condensed with a pyran ring. This core structure exhibits planar geometry and extended π-conjugation, enabling diverse interactions with biological targets. The benzo[c]chromen system distinguishes itself from isomeric benzo[f]chromens through its angular fusion pattern, which significantly influences its electronic distribution and three-dimensional conformation. These derivatives have garnered substantial research interest due to their presence in bioactive natural products and synthetic pharmaceuticals, particularly those exhibiting central nervous system (CNS) activity and anticancer properties .
Polycyclic benzopyran derivatives encompass several structurally related classes with distinct pharmacological profiles. The 6H-benzo[c]chromen-6-one system, featuring a fully unsaturated linear tri/tetracyclic framework, serves as the fundamental parent structure. Reduction of the pyran ring yields 7,8,9,10-tetrahydro-6H-benzo[c]chromen derivatives, which exhibit enhanced conformational flexibility and reduced planarity compared to their unsaturated counterparts. The 6-oxo functionality introduces a hydrogen-bond acceptor site that profoundly influences molecular recognition processes. The structural diversity within this class is further amplified by varying oxidation states and ring substitution patterns, enabling fine-tuning of physicochemical properties for specific biological applications .
Table 1: Structural Classification of Key Benzopyran Derivatives
Core Structure | Saturation Level | Characteristic Features | Biological Relevance |
---|---|---|---|
6H-Benzo[c]chromene | Fully unsaturated | Planar conformation, extended conjugation | Natural product scaffolds, photoactive compounds |
7,8,9,10-Tetrahydro-6H-benzo[c]chromene | Partially saturated | Increased flexibility, defined stereochemistry | Enhanced metabolic stability, CNS penetration |
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene | Ketone functionality | Hydrogen-bond acceptor, electrophilic center | Enzyme inhibition, receptor binding |
3-Substituted derivatives | Variable | Tunable electronic properties | Structure-activity relationship exploration |
The 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen scaffold represents a pharmacologically optimized version of the parent chromene system, combining the electronic advantages of the chromenone motif with the improved pharmacokinetic properties of the partially saturated framework. The hydrogenated ring system reduces overall molecular planarity, potentially enhancing blood-brain barrier permeability for CNS-targeted therapeutics. This structural feature has proven valuable in the development of compounds targeting neurological disorders and cancer. Research has demonstrated that these derivatives serve as versatile intermediates in synthesizing complex natural product analogs, including cannabinoid derivatives like hexahydrocannabinol (HHC) which exhibits affinity for cannabinoid receptors . The carbonyl group at position 6 provides a synthetic handle for further chemical modifications and participates in key molecular interactions with biological targets, particularly through hydrogen bonding and dipole-dipole interactions .
Table 2: Bioactive Derivatives of 6-Oxo-Tetrahydrobenzo[c]Chromen Scaffold
Derivative | Substituents | Reported Biological Activities | Research Significance |
---|---|---|---|
Hexahydrocannabinol (HHC) | 3-Pentyl, 9-methyl | Cannabinoid receptor modulation | Analgesic, anti-inflammatory applications |
Ethyl 2-[(2-chloro-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate | 2-Chloro, 3-(ethoxycarbonylpropoxy) | Phosphodiesterase inhibition | Anti-inflammatory lead compound |
(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-acetic acid | 3-Methyl, 1-carboxymethoxy | Unknown | Synthetic intermediate for complex analogs |
N-cyclopentyl-2-({4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide | 4-Methyl, 3-(cyclopentylaminocarbonylmethoxy) | Potential receptor binding | Medicinal chemistry probe compound |
Carbonate functionalization at the 3-position of the benzo[c]chromen scaffold represents an innovative strategy in prodrug design and molecular stabilization. The methyl carbonate group (-OC(O)OCH₃) in methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate exhibits distinct advantages over simpler phenolic esters or ethers. Compared to acetate esters, the carbonate group demonstrates enhanced metabolic stability against esterase-mediated hydrolysis while maintaining the ability to undergo controlled enzymatic cleavage in target tissues. The electron-withdrawing nature of the carbonate moiety moderates the phenolic oxygen's electron density, potentially influencing the compound's redox potential and oxidative stability. This modification has proven particularly valuable in compounds targeting kinase inhibition and receptor modulation, where the carbonate group serves as a temporary protective group that can be metabolically removed to reveal the active phenolic compound [5] [7]. Additionally, the steric profile of the carbonate group can influence binding pocket accommodation in enzyme active sites, as evidenced by its incorporation in advanced KRAS G12C inhibitors under investigation for cancer therapy [5].
Table 3: Comparative Analysis of Phenolic Protecting Groups in Drug Design
Protecting Group | Hydrolytic Stability | Enzymatic Cleavage | Steric Demand | Electronic Effects |
---|---|---|---|---|
Methyl carbonate | Moderate to high | Controlled cleavage | Medium | Electron-withdrawing |
Acetate | Low | Rapid cleavage | Small | Electron-withdrawing |
Methyl ether | Very high | Resistant | Small | Electron-donating |
Tert-butyldimethylsilyl | High | Resistant | Large | Mildly electron-donating |
Nicotinate | Moderate | Variable | Medium | Electron-withdrawing |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1